1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1,4-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10(2)8(11)7(6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQOUXZNQJEEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492218 | |
| Record name | 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61327-47-7 | |
| Record name | 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile generally follows classical condensation and cyclization strategies involving cyanoacetamide and diketone derivatives. Key methods include:
Condensation of Acetylacetone with Cyanoacetamide:
This approach involves the reaction of acetylacetone (a β-diketone) with cyanoacetamide under acidic conditions. The condensation forms a dihydropyridine ring system with the cyano and oxo functionalities at defined positions. Control of stoichiometry (typically 1:1 molar ratio) and reaction environment (acidic medium, temperature control) is critical to drive the reaction toward the desired product without side reactions.Nitrous Acid Deamination of Amino Intermediates:
An intermediate such as 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be subjected to nitrous acid treatment (HNO₃/H₂SO₄ mixture) to remove amino groups selectively, facilitating the formation of the target compound or its derivatives. Reaction time and temperature must be carefully monitored to avoid over-nitration or decomposition.Recrystallization and Purification:
Post-synthesis, purification is commonly achieved by recrystallization from ethanol or methanol to improve yield purity and remove unreacted starting materials or byproducts.
Industrial Scale Preparation
Industrial production methods adapt laboratory procedures for scale-up, focusing on yield optimization, purity, and process safety:
Large-Scale Condensation:
The condensation reaction is performed in controlled reactors with precise temperature and pH regulation. Solvent systems may be optimized for solubility and reaction kinetics.Use of Co-Solvents and Formulation Aids:
For formulation and handling, solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil are used to prepare stock solutions or in vivo formulations, ensuring compound solubility and stability.Purification Steps:
Industrial purification often involves multiple recrystallization steps and filtration to achieve pharmaceutical-grade purity.
Preparation Data Table
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation | Acetylacetone + Cyanoacetamide, acidic medium, reflux | 1:1 molar ratio; monitor by TLC/HPLC |
| Deamination | HNO₃/H₂SO₄ mixture, controlled temperature and time | Avoid over-nitration; selective removal |
| Purification | Recrystallization from ethanol or methanol | Enhances purity and yield |
| Formulation (stock solutions) | DMSO, PEG300, Tween 80, Corn oil for solubility | Sequential addition; clarity required |
Research Findings and Analytical Characterization
Spectroscopic Analysis:
Compounds synthesized via these methods are characterized by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity. For example, characteristic IR bands include strong absorptions for the cyano group (C≡N) around 2220 cm⁻¹ and carbonyl (C=O) groups near 1577 cm⁻¹.Yield and Purity: Reaction yields typically range from moderate to high (60-85%) depending on reaction conditions and scale. Purity is confirmed by chromatographic techniques (HPLC) and elemental analysis matching calculated values for carbon, hydrogen, and nitrogen content.
Chemical Reactions Analysis
Substitution Reactions
The nitrile and carbonyl groups facilitate nucleophilic and electrophilic substitutions:
a. Thiolation
Treatment with phosphorus pentasulfide (P₂S₅) in dry toluene under reflux replaces the carbonyl oxygen with sulfur, yielding 2-thioxo derivatives . Subsequent reactions with thiourea further modify the thione group.
b. Hydrazine Substitution
Reaction with hydrazine hydrate replaces the carbonyl oxygen with a hydrazinyl group, forming 2-hydrazinylpyridine-3-carbonitrile intermediates. These intermediates undergo cyclization in ethanol with glacial acetic acid to produce triazolopyridine derivatives (e.g., triazolo[4,3-a]pyridines) .
Reaction Table: Substitution Pathways
Oxidation and Reduction
a. Nitrile Reduction
The nitrile group (-C≡N) is reduced to a primary amine (-CH₂NH₂) using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).
b. Methyl Group Oxidation
Methyl substituents are oxidized to carboxylic acids (-COOH) using potassium permanganate (KMnO₄) under acidic conditions.
Reaction Table: Redox Transformations
| Functional Group | Reagent/Conditions | Product |
|---|---|---|
| -C≡N | LiAlH₄, THF, 0°C → RT | -CH₂NH₂ (Primary amine) |
| -CH₃ | KMnO₄, H₂SO₄, Δ | -COOH (Carboxylic acid) |
Cyclization and Ring Expansion
a. Isoquinoline Formation
Under acidic conditions, the pyridone ring undergoes cyclization with aromatic aldehydes to form isoquinoline derivatives .
b. Pyridazine Synthesis
Reaction with malononitrile in the presence of piperazine catalyst yields pyridazinecarbonitriles, expanding the six-membered ring into fused bicyclic systems .
Example Reaction Pathway
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile → Cyclization with benzaldehyde → 8-Cyano-7-methylisoquinoline .
Halogenation
Electrophilic bromination at the C5 position occurs using bromine (Br₂) in acetic acid, producing 5-bromo derivatives. These serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).
Key Data
-
Product : 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Conditions : Br₂, CH₃COOH, 50°C, 4h
-
Yield : 85% (isolated via recrystallization)
Nucleophilic Additions
a. Alkoxylation
The carbonyl oxygen reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form alkoxy-substituted pyridines, enhancing solubility for biological testing .
b. Amination
Primary amines (e.g., methylamine) undergo nucleophilic attack at the nitrile group, forming amidine derivatives with potential PDE3A inhibitory activity .
Spectroscopic Characterization
Critical data for reaction monitoring:
Industrial and Pharmacological Relevance
-
Anticancer Agents : Triazolopyridine derivatives show selective cytotoxicity against breast MCF7 cells (LC₅₀ ≈ 14–19 µM) .
-
Antioxidants : Alkoxy derivatives exhibit radical scavenging in DPPH assays (IC₅₀ < 50 µM) .
-
PDE3A Inhibition : Hydrazinyl analogs demonstrate moderate inhibition (IC₅₀ ≈ 100–500 nM), comparable to milrinone .
This compound’s versatility underscores its value in medicinal chemistry and materials science, with ongoing research exploring its role in targeted drug design .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results demonstrated that specific modifications in the molecular structure enhanced antibacterial activity significantly compared to the parent compound .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Synthetic Organic Chemistry
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.
Example: Synthesis of Pyridine Derivatives
In a recent study, researchers utilized 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a precursor for synthesizing novel pyridine derivatives through cyclization reactions. The results indicated that these derivatives exhibited improved pharmacological profiles compared to existing drugs .
Materials Science
Potential in Polymer Chemistry
The compound has potential applications in materials science, particularly in polymer chemistry. Its ability to participate in polymerization reactions opens avenues for developing new materials with desirable mechanical and thermal properties.
Case Study: Polymer Development
A research initiative focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials displayed superior performance metrics compared to traditional polymers .
Agricultural Chemistry
Pesticidal Properties
Emerging research suggests that derivatives of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may have pesticidal properties. Preliminary studies indicate efficacy against certain pests affecting crops.
Table 2: Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| Compound D | Aphids | 85 |
| Compound E | Whiteflies | 78 |
| Compound F | Spider Mites | 90 |
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the Pim-1 protooncogene, which plays a crucial role in oncogenesis . The compound’s carbonitrile and keto groups are essential for its binding affinity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Dihydropyridine Derivatives
Structurally related 2-oxo-1,2-dihydropyridine-3-carbonitriles with aryl substituents exhibit antitumor activity:
Docking studies suggest these compounds inhibit survivin and PIM1 kinase, critical for cancer cell survival . The target compound’s unmodified oxo group may limit bioavailability compared to imino or thioxo analogs.
Thioxo and Hydroxyimino Analogues
Replacing the oxo group with thioxo (C=S) or adding hydroxyimino (N–OH) alters reactivity:
- 2-Thioxo-6-(5-bromobenzofuran-2-yl)-1,2-dihydropyridine-3-carbonitrile (): Exhibits IR bands at 2218 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O). Reacts with chloroacetone to form thioether derivatives, enabling cyclization into fused heterocycles (e.g., thieno[2,3-b]pyridines) .
- 5-Anilinomethylene-6-hydroxyimino derivative (): Melting point: 260–262°C; IR bands at 3336 cm⁻¹ (N–H) and 2220 cm⁻¹ (C≡N).
These modifications expand applications in catalysis and materials science, unlike the parent compound’s primary use in dyes.
1,8-Naphthyridine Derivatives
Compared to pyridines, naphthyridines exhibit:
- Broader π-conjugation for enhanced luminescence.
- Improved binding to DNA/enzymes due to additional nitrogen sites .
Optical Properties of Substituted Derivatives
Substituents significantly influence UV-vis and fluorescence behavior:
Electron-donating groups (e.g., methoxy) redshift absorption/emission, enabling tunable optoelectronic materials .
Biological Activity
1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also referred to as 6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS Number: 27074-03-9), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
The molecular formula of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is with a molecular weight of approximately 164.16 g/mol. The compound exhibits a density of and has a boiling point around at 760 mmHg .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine derivatives. For instance:
- Study Findings : A study published in Molecules highlighted the synthesis of various derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 32 |
| Derivative B | E. coli | 64 |
| Derivative C | E. coli | 128 |
Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory effects:
- Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In an animal model, administration of the compound led to a significant reduction in paw edema induced by carrageenan .
Anticancer Potential
The anticancer activity of 1,4-Dimethyl-2-oxo-1,2-dihydropyridine derivatives has also been explored:
- Case Study : In a study investigating the effects on cancer cell lines (e.g., HeLa and MCF7), it was found that certain derivatives induced apoptosis through the activation of caspase pathways . The IC50 values for these compounds were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
Q & A
Q. Example Reaction Components
| Component | Role |
|---|---|
| Acetophenone | Ketone precursor |
| 4-Fluorobenzaldehyde | Aldehyde component |
| Ammonium acetate | Nitrogen source |
| Ethyl cyanoacetate | Cyano group introducer |
Basic Question: How is 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile characterized structurally?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1650 cm (C=O stretch) confirm functional groups .
- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., Å, ) for precise bond-length and dihedral angle analysis .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : NIOSH/EN 166-certified face shields, gloves (e.g., nitrile), and lab coats to prevent skin/eye contact .
- Engineering Controls : Fume hoods for vapor control and dedicated waste disposal systems for contaminated materials .
- Emergency Measures : Immediate washing with water for spills; medical consultation if ingested/inhaled .
Advanced Question: How can researchers evaluate the antitumor activity of derivatives?
Methodological Answer:
-
Cell Line Assays : Use HT-29 (colon) and MDA-MB-231 (breast) cancer cells with MTT assays to determine IC values.
-
Example Data :
Compound IC (HT-29) IC (MDA-MB-231) 4-(2-Ethoxyphenyl) derivative 0.70 μM - 4-(2-Hydroxyphenyl) derivative - 4.6 μM -
Mechanistic Insight : Molecular docking (e.g., with survivin or PIM1 kinase) to identify binding interactions .
Advanced Question: How do structural modifications influence bioactivity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance cytotoxicity by improving target binding.
- Steric Considerations : Bulky substituents (e.g., ethylphenyl) may reduce solubility but improve kinase inhibition .
Advanced Question: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Experimental Replication : Validate results using orthogonal assays (e.g., apoptosis markers alongside IC).
- Computational Modeling : Compare docking poses across protein targets to explain divergent activities .
- Batch Analysis : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors .
Advanced Question: What methodologies are used for crystallographic analysis of derivatives?
Methodological Answer:
- Data Collection : Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Full-matrix least-squares on with SHELXL-97, achieving values < 0.05 .
- Structural Insights : Planarity of the dihydropyridine ring (max deviation: 0.021 Å) and intermolecular C–H···O interactions stabilize crystal packing .
Advanced Question: How to design SAR studies for optimizing pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, morpholinomethyl) to improve solubility .
- Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable analogs (e.g., amides) .
- In Silico Screening : Use tools like SwissADME to predict absorption and CYP450 interactions before synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
